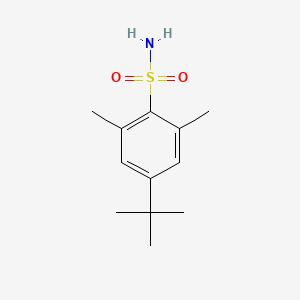

4-叔丁基-2,6-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Tert-butyl-2,6-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C12H19NO2S and a molecular weight of 241.35. It has been used in the synthesis of symmetric and asymmetric aromatic sulfones .

Synthesis Analysis

The synthesis of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide involves an acid-catalyzed condensation with glyoxal . This process has been shown to be hindered by certain processes, including an irreversible rearrangement of the condensation intermediate, which is accompanied by a 1,2-hydride shift and the formation of symmetric disulfanes and sulfanes . Aldehydes have been shown to act as a reducing agent when disulfanes are generated from aromatic sulfonamides .Chemical Reactions Analysis

The condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal has been studied in detail . This reaction has been shown to result in the formation of 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane . The reaction has been shown to involve a Friedel–Crafts reaction between the sulfonamide and the aromatic compound .科学研究应用

芳香族砜的合成

4-叔丁基-2,6-二甲苯磺酰胺用于通过与乙二醛的酸催化缩合来合成氮杂和氧氮杂异沃茨坦。此过程涉及缩合中间体的不可逆重排,导致对称二硫化物和硫化物的形成。它还使磺酰胺和芳香族化合物之间的弗里德尔-克拉夫茨反应成为可能,暗示了生产芳香族砜的新合成策略(Paromov, Sysolyatin, & Shchurova, 2022)。

氧化催化剂的设计

该化合物已被用于氧化催化剂的设计。具体而言,它已被取代为铁酞菁,在氧化条件下表现出显着的稳定性。这种适应性已显示出氧化环己烯和苯乙烯等烯烃的潜力,分别主要产生烯酮和苯甲醛(Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014)。

聚合物合成

它在聚合物合成中也很重要。例如,衍生物已被用于生产具有柔性主链醚键和邻苯单元的聚酰胺。这些聚酰胺表现出高热稳定性、在极性溶剂中的溶解性和形成透明、柔韧、坚韧的薄膜的能力(Hsiao, Yang, & Chen, 2000)。

化学核酸酶和配位化合物

该化合物参与形成配位化合物,如铜(II)配合物。这些配合物作为化学核酸酶,特别是在抗坏血酸/H2O2存在下,产生活性氧。此特性对于理解DNA相互作用和潜在治疗应用至关重要(Macías, Villa, Salgado, Borrás, González-Álvarez, & Sanz, 2006)。

低介电常数材料

另一个应用是开发具有叔丁基侧基的聚酰亚胺,从而产生具有低介电常数、低吸湿性、优异溶解性和高玻璃化转变温度的材料。这些材料在电子和其他需要具有特定介电性能的领域的材料中很有用(Chern & Tsai, 2008)。

属性

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUPAKVULVAJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-2,6-dimethylbenzene-1-sulfonamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2737886.png)

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2737895.png)

![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)